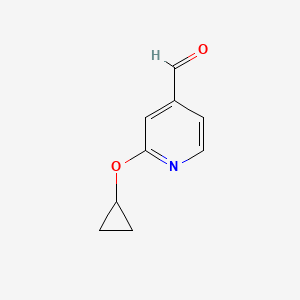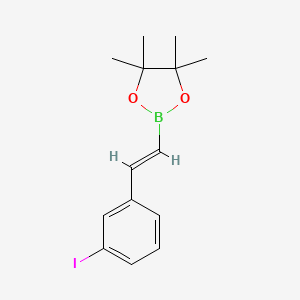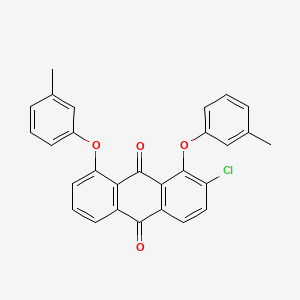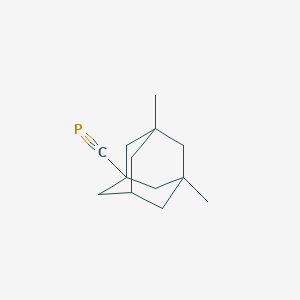
((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine is a unique organophosphorus compound characterized by the presence of a phosphine group attached to a highly substituted adamantane framework. The adamantane structure, known for its rigidity and stability, imparts significant steric hindrance, making this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine typically involves the reaction of 3,5-dimethyladamantane derivatives with phosphine reagents. One common method includes the reaction of 3,5-dimethyladamantan-1-yl chloride with a phosphine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted adamantane derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Chemistry
((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that serve as catalysts in organic synthesis.
Biology and Medicine
The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which ((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The adamantane framework provides steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
- (3,5-Dimethyladamantan-1-yl)methanamine hydrochloride
- 1,3-Dimethyladamantane
- 3,5-Dimethyladamantan-1-ol
Uniqueness
((3,5-Dimethyladamantan-1-yl)methylidyne)phosphine stands out due to its phosphine group, which imparts unique reactivity and coordination properties. The adamantane framework provides exceptional stability and rigidity, making it distinct from other similar compounds.
特性
IUPAC Name |
(3,5-dimethyl-1-adamantyl)methylidynephosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19P/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWGSLJCQEFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C#P)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
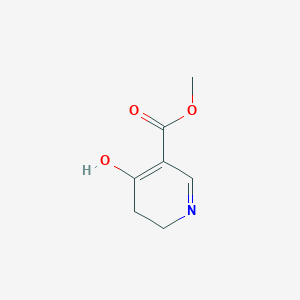
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

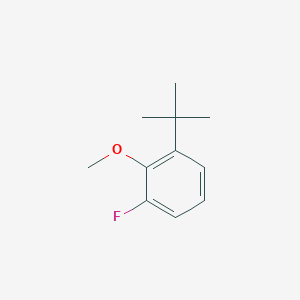
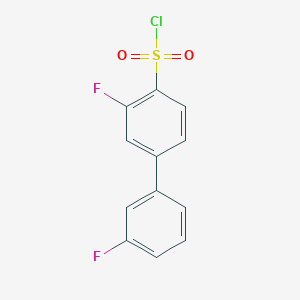
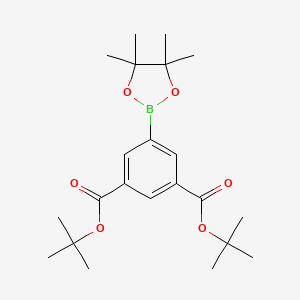
![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
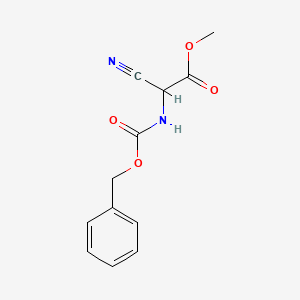
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
